molecular formula C25H32N4O2S B6504812 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}naphthalene-2-sulfonamide CAS No. 941949-34-4

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}naphthalene-2-sulfonamide

Cat. No.: B6504812
CAS No.: 941949-34-4
M. Wt: 452.6 g/mol
InChI Key: XVBCMKWZRCWJMM-UHFFFAOYSA-N
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Description

The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}naphthalene-2-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative characterized by a naphthalene-2-sulfonamide core linked to a substituted ethyl chain. This chain includes a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. Such structural features are common in kinase inhibitors and antimicrobial agents due to their ability to engage in hydrogen bonding, π–π interactions, and hydrophobic contacts with biological targets .

The naphthalene sulfonamide scaffold is known for its versatility in drug design, often contributing to binding affinity and selectivity. The dimethylamino and methylpiperazine substituents likely enhance solubility and modulate interactions with enzymatic active sites, as seen in kinase inhibitors like AZD9291 and WZ4002 .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S/c1-27(2)23-11-8-21(9-12-23)25(29-16-14-28(3)15-17-29)19-26-32(30,31)24-13-10-20-6-4-5-7-22(20)18-24/h4-13,18,25-26H,14-17,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBCMKWZRCWJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Naphthalene Sulfonamide Derivatives

Compound Name Substituents Key Features Biological Activity Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide 3,4-Dimethoxyphenyl, methyl group Weak C–H⋯O and π–π interactions in crystal structure Antimicrobial, anticancer
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Fluorophenyl, tosylpiperazine Enhanced metabolic stability due to fluorine Kinase inhibition (inferred)
Target Compound 4-(Dimethylamino)phenyl, 4-methylpiperazine Dual electron-rich and hydrophobic motifs Potential kinase/antimicrobial activity (theoretical)

Key Insights :

  • The dimethoxyphenyl analog () demonstrates antimicrobial activity, likely due to its planar aromatic system and hydrogen-bonding capacity. The target compound’s dimethylamino group may improve solubility and target affinity .

Piperazine/Morpholine-Containing Compounds

Compound Name Core Structure Functional Groups Application Reference
AZD9291 Pyrimidine-amine 4-Methylpiperazine, indole EGFR T790M inhibitor
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide Ethanediamide Morpholine, methylpiperazine Kinase inhibition (speculative)
Target Compound Naphthalene sulfonamide 4-Methylpiperazine, dimethylamino Multitarget potential

Key Insights :

  • AZD9291 () shares the 4-methylpiperazine group with the target compound, critical for overcoming kinase resistance mutations. This suggests the target compound may also exhibit kinase inhibitory properties .
  • The morpholine group in ’s compound could enhance blood-brain barrier penetration compared to the target compound’s methylpiperazine, which may favor peripheral tissue distribution .

Dimethylamino-Substituted Analogs

Compound Name Structure Notable Features Reference
8-[2-(Dimethylamino)ethyl]-N-methyl-2-naphthalenemethanesulfonamide Naphthalene-1-sulfonamide Dimethylaminoethyl chain
Target Compound Naphthalene-2-sulfonamide Dimethylaminophenyl, methylpiperazine

Key Insights :

  • The naphthalene-1-sulfonamide analog () differs in sulfonamide positioning, which may alter steric interactions with targets compared to the target compound’s naphthalene-2-sulfonamide core .

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